molecular formula C20H29F3N2O4 B564547 N-Boc Fluvoxamine-d3 CAS No. 1185235-90-8

N-Boc Fluvoxamine-d3

Cat. No.: B564547
CAS No.: 1185235-90-8
M. Wt: 421.5 g/mol
InChI Key: AWASKHZMVXXGIR-HSZHRYAASA-N
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Description

Intermediate for the preparation of Fluvoxamine-d3.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1185235-90-8

Molecular Formula

C20H29F3N2O4

Molecular Weight

421.5 g/mol

IUPAC Name

tert-butyl N-[2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate

InChI

InChI=1S/C20H29F3N2O4/c1-19(2,3)29-18(26)24-12-14-28-25-17(7-5-6-13-27-4)15-8-10-16(11-9-15)20(21,22)23/h8-11H,5-7,12-14H2,1-4H3,(H,24,26)/b25-17-/i4D3

InChI Key

AWASKHZMVXXGIR-HSZHRYAASA-N

SMILES

CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F

Isomeric SMILES

[2H]C([2H])([2H])OCCCC/C(=N/OCCNC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F

Synonyms

(E)-7-[4-(Trifluoromethyl)phenyl]-5,12-dioxa-2,6-diazatridec-6-enoic Acid-d3 1,1-Dimethylethyl Ester; 

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N Boc Fluvoxamine D3

The synthesis of N-Boc Fluvoxamine-d3 is a multi-step process that involves the strategic modification of the fluvoxamine (B1237835) molecule to introduce both a deuterium (B1214612) label and a protective group. The primary route involves the initial demethylation of fluvoxamine, followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, and finally, the introduction of the deuterated methyl group.

A key precursor for this synthesis is the N-Boc protected desmethyl derivative of fluvoxamine, specifically 5-Hydroxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-[2-(tert-butoxycarbonylamino)ethyl]oxime. nih.goviaea.org The synthesis of this precursor can be achieved through a convenient three-step process starting from the commercially available fluvoxamine maleate (B1232345). nih.goviaea.org The initial step involves converting the maleate salt to its free base form. This is followed by demethylation, often accomplished using reagents like trimethyliodosilane, to yield the hydroxyl group. nih.goviaea.org The final step in creating the precursor is the introduction of the Boc-protective group to the primary amine using di-tert-butyl dicarbonate. nih.goviaea.org

With the O-desmethyl-N-Boc-fluvoxamine precursor in hand, the final step is the introduction of the three deuterium atoms. This is achieved through an O-methylation reaction using a deuterated methylating agent. A common and effective reagent for this purpose is deuterated methyl iodide (CD3I). The reaction is typically carried out under mild conditions in the presence of a base, such as tetrabutylammonium (B224687) hydroxide (B78521) in acetonitrile. nih.goviaea.org This targeted deuteromethylation specifically labels the methoxy (B1213986) group, resulting in the formation of this compound.

The following table summarizes the key precursors and reagents involved in this synthetic pathway:

Compound Name Role in Synthesis Key Transformation
Fluvoxamine MaleateStarting MaterialConversion to free base
TrimethyliodosilaneReagentDemethylation of the methoxy group
Di-tert-butyl dicarbonateReagentIntroduction of the N-Boc protective group
O-desmethyl-N-Boc-fluvoxaminePrecursor IntermediateSite for deuteromethylation
Deuterated Methyl Iodide (CD3I)ReagentIntroduction of the trideuteromethyl group
Tetrabutylammonium hydroxideBaseFacilitates the O-methylation reaction

Strategies for Multi Isotopic Labeling Via N Boc Fluvoxamine D3 Intermediates

While N-Boc Fluvoxamine-d3 is primarily synthesized as an intermediate for Fluvoxamine-d3, its structure presents opportunities for further isotopic labeling, leading to multi-isotopically labeled analogs. Such multi-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, aiding in the unequivocal identification of metabolites and providing internal standards for quantitative analysis.

The presence of the N-Boc protecting group is key to these strategies. It not only protects the primary amine during the initial synthesis but also provides a chemical handle for subsequent modifications or for deprotection to allow for labeling at the amino group. Furthermore, other positions on the fluvoxamine (B1237835) scaffold, such as the aromatic ring or the pentanone backbone, could be targeted for the introduction of other stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).

The development of multi-isotopic labeling strategies from this compound would be guided by the specific analytical goals. For instance, incorporating ¹³C atoms into the carbon backbone of the molecule can provide a more stable isotopic label that is less susceptible to metabolic loss compared to the deuterium (B1214612) atoms on the methoxy (B1213986) group. chemicalsknowledgehub.com

Below is a table outlining potential strategies for multi-isotopic labeling starting from this compound:

Strategy Isotope to Introduce Potential Position(s) for Labeling Rationale and Application
Dual Labeling (D, ¹³C) Carbon-13 (¹³C)Phenyl ring or pentanone backboneProvides a stable internal standard with two distinct mass shifts, useful for complex metabolite identification in mass spectrometry-based studies.
Dual Labeling (D, ¹⁵N) Nitrogen-15 (¹⁵N)Aminoethyl groupAllows for tracing the nitrogen-containing fragments of the molecule during metabolism and can aid in elucidating metabolic pathways involving the amino group.
Triple Labeling (D, ¹³C, ¹⁵N) Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N)Phenyl ring, pentanone backbone, and aminoethyl groupCreates a heavily labeled analog for use as a universal internal standard in quantitative bioanalysis, minimizing isotopic interference from naturally abundant isotopes.

These proposed strategies leverage the existing deuterated intermediate to create more complex and analytically powerful tools for pharmaceutical research and development. The ability to synthesize multi-isotopically labeled versions of fluvoxamine would significantly enhance the precision and accuracy of metabolic studies.

Advanced Analytical Characterization and Quantification of N Boc Fluvoxamine D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Enrichment Confirmation

NMR spectroscopy provides detailed information about the molecular structure of N-Boc Fluvoxamine-d3, including the confirmation of the tert-butyloxycarbonyl (Boc) protecting group and the precise location and extent of deuterium (B1214612) incorporation.

Carbon-13 (¹³C) NMR Spectroscopy in Labeled Compound Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The presence of deuterium can influence ¹³C NMR spectra in several ways. Most notably, a carbon atom directly bonded to deuterium (C-D bond) will exhibit spin-spin coupling with the deuterium nucleus, resulting in a splitting of the ¹³C signal into a doublet. This ¹JCD coupling is a direct indicator of deuteration at that specific carbon. Furthermore, carbons adjacent to deuterated centers may show longer-range couplings (²JCD, ³JCD), although these are typically smaller and may not always be resolved rsc.orgnih.gov.

In this compound, the ¹³C NMR spectrum would reveal signals for all carbon atoms. The carbon atoms of the tert-butyl group (the quaternary carbon and the three methyl carbons) are of particular interest. If the methyl groups are deuterated (CD₃), the ¹³C signal corresponding to these methyl carbons would likely be observed as a doublet due to ¹JCD coupling. The quaternary carbon of the tert-butyl group, bonded to three deuterated methyl groups, might also show subtle effects or coupling patterns reflecting the deuteration. The ¹³C NMR spectrum thus provides confirmation of the carbon framework and the specific deuteration pattern.

Table 2: Expected ¹³C NMR Characteristics in this compound

Carbon Type (in this compound)Expected Chemical Shift (ppm)Expected ¹³C Signal CharacteristicSignificance of Observation
tert-Butyl methyl carbons~28-30Split into a doublet (¹JCD)Direct evidence of deuteration
tert-Butyl quaternary carbon~79-81May show subtle splitting/broadeningReflects deuteration in methyls
Fluvoxamine (B1237835) core carbonsVariesSinglets (unless other couplings)Confirms molecular backbone

Deuterium (²H) NMR Spectroscopy for Direct Observation of Labeling Efficiency

Deuterium (²H) NMR spectroscopy is the most direct method for confirming the presence and location of deuterium atoms within a molecule and for quantifying isotopic enrichment. Unlike ¹H NMR, which observes the absence of a proton signal, ²H NMR directly detects the deuterium nuclei. The chemical shifts observed in ²H NMR spectra generally correlate with the ¹H NMR chemical shifts of the corresponding protons rsc.org.

For this compound, a ²H NMR spectrum would show distinct signals corresponding to the deuterated methyl groups of the tert-butyl moiety of the Boc protecting group. The chemical shift of this signal would be expected to be in the region around 1.4-1.5 ppm, mirroring the ¹H NMR resonance of the non-deuterated tert-butyl group. The integration of this ²H signal relative to any other potential ²H signals (if present) or internal standards can be used to determine the isotopic enrichment level, confirming the "d3" designation and the efficiency of the deuteration process. This direct observation is critical for validating the quality of the isotopically labeled standard.

Table 3: Expected ²H NMR Signal for this compound

Deuterium Location (in this compound)Expected Chemical Shift (ppm)Expected ²H NMR SignalSignificance of Observation
tert-Butyl methyl groups (CD₃)~1.4 - 1.5A distinct signalConfirms presence and location of deuterium

By employing these advanced NMR techniques, the structural integrity and precise isotopic labeling of this compound can be unequivocally established, ensuring its reliability for critical analytical applications.

Compound List:

this compound

Fluvoxamine

N-Boc Fluvoxamine

Investigation of Biochemical and Pharmacological Mechanisms Using N Boc Fluvoxamine D3

Mechanistic Studies of Fluvoxamine (B1237835) Metabolism through Deuterium (B1214612) Isotope Effects

The metabolism of fluvoxamine is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The use of deuterated analogs like Fluvoxamine-d3, which can be synthesized from N-Boc Fluvoxamine-d3, is a powerful technique to probe the mechanisms of these metabolic transformations. The deuterium isotope effect, where the replacement of hydrogen with deuterium leads to a slower rate of bond cleavage, can provide critical insights into the rate-limiting steps of enzymatic reactions.

Fluvoxamine is predominantly metabolized by two key cytochrome P450 isoforms: CYP1A2 and CYP2D6. CYP2D6 is the primary enzyme responsible for the major metabolic pathway of fluvoxamine, while CYP1A2 is involved in other, less significant pathways. Studies have shown that genetic polymorphisms in the CYP2D6 gene can significantly impact the plasma concentrations of fluvoxamine, highlighting the enzyme's crucial role.

The use of Fluvoxamine-d3 in in vitro enzyme kinetic studies with recombinant CYP1A2 and CYP2D6 can provide detailed information on substrate specificity and the catalytic mechanism. By comparing the Michaelis-Menten kinetics of the deuterated and non-deuterated substrates, researchers can quantify the kinetic isotope effect (KIE). A significant KIE (Vmax/Km for the light isotope divided by Vmax/Km for the heavy isotope is greater than 1) would indicate that the cleavage of the C-H bond at the methoxy (B1213986) group is a rate-determining step in the metabolic reaction.

Table 1: Hypothetical Enzyme Kinetic Parameters for Fluvoxamine and Fluvoxamine-d3 with CYP2D6

SubstrateKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km)
Fluvoxamine50100.2
Fluvoxamine-d35050.1

This table presents hypothetical data for illustrative purposes, as specific kinetic data for Fluvoxamine-d3 is not currently available in published literature.

The two primary metabolic pathways for fluvoxamine are oxidative demethylation and oxidative deamination. Oxidative demethylation of the 5-methoxy group is the principal route, leading to the formation of an alcohol intermediate that is subsequently oxidized to fluvoxamine acid, the major metabolite. This pathway is primarily catalyzed by CYP2D6. The other significant pathway involves the oxidative removal of the amino group, which is mediated by CYP1A2.

By using Fluvoxamine-d3, where the deuterium atoms are placed on the methoxy group, researchers can specifically probe the oxidative demethylation pathway. A slower rate of formation of the demethylated metabolites from Fluvoxamine-d3 compared to unlabeled fluvoxamine would provide strong evidence for the mechanism and the rate-limiting nature of the C-O bond cleavage. This approach helps to definitively establish the sequence of metabolic events and the contribution of each enzymatic step.

The identification of drug metabolites is crucial for understanding the complete disposition of a drug. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques for this purpose. The use of deuterated compounds like Fluvoxamine-d3 greatly aids in metabolite identification.

In mass spectrometry, the deuterated metabolites will exhibit a characteristic mass shift of +3 atomic mass units compared to their non-deuterated counterparts. This mass shift provides a clear and unambiguous signature for metabolites that have retained the deuterated methoxy group, facilitating their detection and differentiation from endogenous compounds and metabolites from other pathways. High-resolution mass spectrometry can be used to confirm the elemental composition of these deuterated metabolites.

NMR spectroscopy can provide definitive structural information. For deuterated metabolites isolated from in vitro or in vivo samples, the absence of proton signals corresponding to the methoxy group in the 1H NMR spectrum, coupled with the presence of a deuterium signal in the 2H NMR spectrum, would confirm the location of the deuterium label and the structure of the metabolite.

Table 2: Expected Mass Shifts of Fluvoxamine and its Major Deuterated Metabolite

CompoundMolecular FormulaExact Mass (Da)
FluvoxamineC15H21F3N2O2318.1555
Fluvoxamine-d3C15H18D3F3N2O2321.1744
Fluvoxamine AcidC14H17F3N2O3318.1191
Fluvoxamine Acid-d3C14H14D3F3N2O3321.1380

Receptor Binding and Transporter Interaction Studies with Deuterated Fluvoxamine Analogs

The affinity and selectivity of a drug for its target are critical determinants of its efficacy and side-effect profile. Radioligand binding assays are commonly used to determine these parameters. In such assays, a radiolabeled ligand is used to label the target protein, and the ability of a test compound to displace the radioligand is measured.

While deuteration is not expected to significantly alter the binding affinity of fluvoxamine for SERT, as the C-D bonds are not directly involved in the binding interaction, deuterated fluvoxamine can be used as a stable, non-radioactive competitor in binding assays. Furthermore, the N-Boc protected form, this compound, would likely be inactive as the Boc group would sterically hinder binding to SERT. However, upon deprotection to yield Fluvoxamine-d3, it would be expected to exhibit a similar high affinity for SERT as the parent compound.

Table 3: Reported Binding Affinities of Fluvoxamine for Monoamine Transporters

TransporterKi (nM)
Serotonin Transporter (SERT)4.0
Norepinephrine Transporter (NET)420
Dopamine Transporter (DAT)470

Data represents the binding affinity of non-deuterated fluvoxamine.

Fluvoxamine is a potent agonist at the sigma-1 receptor. This interaction is thought to contribute to some of its therapeutic effects. Similar to the studies with SERT, deuterated fluvoxamine analogs can be used to investigate the interaction with S1R.

Binding studies using cell membranes expressing S1R can be performed to determine the affinity (Ki) of Fluvoxamine-d3. It is anticipated that the affinity would be comparable to that of unlabeled fluvoxamine. Functional assays can also be conducted to assess the agonistic activity of the deuterated compound at the S1R. For instance, the ability of Fluvoxamine-d3 to modulate intracellular calcium signaling or to potentiate nerve growth factor-induced neurite outgrowth in cell culture models can be evaluated.

Table 4: Reported Binding Affinity of Fluvoxamine for Sigma-1 Receptor

ReceptorKi (nM)
Sigma-1 Receptor (S1R)36

Data represents the binding affinity of non-deuterated fluvoxamine.

In Vitro and Ex Vivo Studies of Receptor Occupancy

The investigation of a drug candidate's interaction with its intended biological target is a cornerstone of pharmacological research. Receptor occupancy (RO) studies, conducted both in vitro and ex vivo, are essential for quantifying the extent and duration of target engagement. These assays provide critical data that link drug concentration to the degree of binding at the target site, which is fundamental for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship. For this purpose, specialized chemical tools like this compound are synthesized to facilitate precise and detailed mechanistic studies.

The this compound compound is a specifically modified version of fluvoxamine. The "N-Boc" (tert-butoxycarbonyl) group is a protecting group for the amine moiety of the molecule. In the context of receptor binding assays, this group would typically be removed in a final synthesis step to yield Fluvoxamine-d3, the active compound used in the assays. The "d3" designation indicates that three hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling is a powerful technique used in pharmacological research to trace the metabolic fate of a compound or to investigate the kinetic isotope effect, which can influence the drug's metabolic stability without altering its fundamental binding affinity for the target receptor.

In Vitro Receptor Occupancy

In vitro receptor occupancy studies are performed in a controlled laboratory environment outside of a living organism, typically using isolated cell membranes or tissue homogenates that contain the target receptor. The primary goal is to determine the affinity of the test compound for its receptor, commonly expressed as the inhibition constant (Ki).

Detailed Research Findings

In the case of Fluvoxamine-d3 (the de-protected form of this compound), its primary target is the serotonin transporter (SERT). To determine its binding affinity, competitive radioligand binding assays are employed. In these experiments, a constant concentration of a radiolabeled ligand ("hot" ligand) known to bind to SERT is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound, Fluvoxamine-d3 ("cold" ligand).

The Fluvoxamine-d3 competes with the radioligand for the same binding sites on the SERT. As the concentration of Fluvoxamine-d3 increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity. The concentration of Fluvoxamine-d3 that displaces 50% of the bound radioligand is known as the IC50 (half-maximal inhibitory concentration). This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand used. A lower Ki value signifies a higher binding affinity.

Hypothetical data from such an in vitro competition binding assay are presented below, illustrating the expected high affinity of Fluvoxamine-d3 for the human serotonin transporter.

Table 1: In Vitro Binding Affinity of Fluvoxamine-d3 for the Serotonin Transporter (SERT) This table is interactive. You can sort the data by clicking on the column headers.

Compound Target Radioligand IC50 (nM) Ki (nM)

Ex Vivo Receptor Occupancy

Ex vivo receptor occupancy studies bridge the gap between in vitro affinity and in vivo target engagement. In this methodology, the test compound (Fluvoxamine-d3) is administered to a living animal. After a defined period, the animal is euthanized, and the brain is rapidly removed. Brain tissue, particularly regions rich in the target receptor like the frontal cortex for SERT, is then sectioned and analyzed.

Detailed Research Findings

The primary technique used for ex vivo RO analysis is quantitative autoradiography. Brain slices from animals treated with Fluvoxamine-d3 are incubated with a saturating concentration of a suitable SERT radioligand. The amount of radioligand that binds to the tissue is then quantified using phosphor imaging. By comparing the binding in drug-treated animals to that in vehicle-treated control animals, the percentage of receptors that were occupied by Fluvoxamine-d3 in vivo can be calculated.

This method is invaluable for establishing a direct relationship between the dose of a drug, its concentration in the plasma and brain, and the resulting occupancy at its target. Studies have shown a clear correlation between fluvoxamine concentration and SERT occupancy. The deuterated form, Fluvoxamine-d3, is expected to show a similar direct relationship, allowing researchers to precisely measure target engagement. A maximal SERT occupancy of approximately 95% has been observed for fluvoxamine.

The following table presents hypothetical findings from an ex vivo study in rats, demonstrating the dose-dependent occupancy of SERT in the frontal cortex following administration of Fluvoxamine-d3.

Table 2: Ex Vivo Serotonin Transporter (SERT) Occupancy by Fluvoxamine-d3 in Rat Frontal Cortex This table is interactive. You can sort the data by clicking on the column headers.

Plasma Concentration (ng/mL) Brain Tissue Concentration (ng/g) SERT Occupancy (%)
0.22 6.5 50
0.48 14.8 75
1.50 45.0 85
5.00 150.0 92

These studies collectively confirm that Fluvoxamine-d3 effectively engages the serotonin transporter, providing a quantitative basis for its pharmacological actions. The use of the deuterated stable isotope allows for precise quantification and metabolic studies, while the underlying principles of receptor occupancy assays establish the critical link between drug concentration and target binding.

Applications in Pharmaceutical Research and Development for N Boc Fluvoxamine D3

Role as a Certified Reference Standard in Analytical Method Validation (AMV)

Certified Reference Standards are highly characterized materials of established quality used as benchmarks in analytical testing. nbinno.com N-Boc Fluvoxamine-d3 functions as such a standard and is crucial for the validation of analytical methods used to quantify Fluvoxamine (B1237835) and its related substances. synzeal.comchemwhat.com Analytical Method Validation (AMV) is the process that proves an analytical technique is appropriate for its intended use, a fundamental requirement for regulatory approval and quality control. clearsynth.com

The 'N-Boc' (tert-butyloxycarbonyl) group is a protecting group used during chemical synthesis, which can be removed under specific conditions. wikipedia.orgresearchgate.netorganic-chemistry.org The '-d3' signifies the presence of three deuterium (B1214612) atoms, which are stable, non-radioactive isotopes of hydrogen. acanthusresearch.com This isotopic labeling results in a compound with a higher mass, making it an ideal internal standard for sensitive analytical techniques like mass spectrometry (MS), as it can be easily distinguished from the non-labeled analyte. clearsynth.comacanthusresearch.com

Method Validation Parameters: Linearity, Accuracy, Precision, and Robustness

The validation of an analytical method assesses several key parameters to ensure its reliability. A CRS like this compound is instrumental in evaluating these parameters.

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of calibration standards are prepared using the CRS. The instrument's response to these standards is measured, and the resulting data are used to construct a calibration curve. For Fluvoxamine, analytical methods typically demonstrate excellent linearity with a correlation coefficient (r²) greater than 0.999.

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies, where a known quantity of the CRS is added to a sample matrix (spiking). The sample is then analyzed, and the percentage of the added standard that is detected (recovered) is calculated. The high purity of the CRS is essential for an accurate assessment. Recovery values for Fluvoxamine assays are generally expected to be within 97-102%.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly. It is usually expressed as the relative standard deviation (RSD). A CRS is used to prepare multiple samples of the same concentration, which are then analyzed to assess repeatability (intra-day precision) and intermediate precision (inter-day precision). For Fluvoxamine analysis, precision is typically demonstrated by an RSD of less than 2%.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition or temperature. The CRS acts as a constant against which the impact of these variations is measured, ensuring the method's reliability under normal use.

Validation Parameter Typical Acceptance Criteria for Fluvoxamine Analysis Role of this compound CRS
Linearity Correlation Coefficient (r²) > 0.999Used to prepare calibration standards of known concentration.
Accuracy Recovery between 97% and 102%Spiked into samples at known concentrations to measure percent recovery.
Precision Relative Standard Deviation (RSD) < 2%Used to prepare replicate samples to assess variability.
Robustness No significant impact on results from minor parameter changesServes as the constant standard during the analysis of deliberately varied method conditions.

Inter-laboratory Studies and Harmonization of Analytical Procedures

To ensure that analytical results are consistent and comparable across different laboratories, inter-laboratory comparison studies are conducted. cmi.gov.cz In these studies, a homogenous sample is sent to multiple laboratories for testing. The use of the same lot of a CRS, such as this compound, by all participating labs is fundamental. quality-pathshala.comscreenfood.eu This practice helps to validate and harmonize analytical procedures, ensuring that regardless of where the testing is performed, the results are reliable and consistent. This is critical for global pharmaceutical manufacturing and regulatory acceptance. cmi.gov.czresearchgate.net

Utility in Impurity Profiling and Degradation Product Analysis of Fluvoxamine

Controlling impurities in pharmaceutical products is a critical aspect of ensuring patient safety. Stable isotope-labeled standards like this compound are invaluable for the identification and quantification of process-related impurities and degradation products in Fluvoxamine. synzeal.com They are often used as internal standards in chromatographic methods, particularly those coupled with mass spectrometry (LC-MS), to correct for variations in sample preparation and instrument response. kcasbio.comamerigoscientific.com

Identification and Quantification of Process-Related Impurities

Process-related impurities are substances that are formed during the manufacturing or storage of the API. americanpharmaceuticalreview.com These can include unreacted starting materials, by-products, or intermediates. Regulatory agencies require that these impurities be identified and quantified to ensure they are below established safety thresholds. pharmtech.com A labeled internal standard allows for the precise quantification of these impurities, even when a separate reference standard for each impurity is not available. pharmaffiliates.com This ensures that each batch of Fluvoxamine API meets the stringent purity requirements set by pharmacopoeias.

Selected Fluvoxamine Impurities Type
Fluvoxamine AcidProcess/Degradation
FluvoxketoneProcess
FluvoxethanolProcess
Fluvoxamine EP Impurity IProcess
Fluvoxamine Z-isomerProcess (Isomeric)

Degradation Pathway Elucidation and Stability-Indicating Methods

Forced degradation studies are conducted to understand how a drug substance breaks down under stress conditions like acid, base, heat, light, and oxidation. This information is used to develop stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products. nih.gov Studies have shown that Fluvoxamine is susceptible to degradation under acidic, basic, and oxidative conditions. The use of a stable isotope-labeled internal standard is crucial in these studies to accurately track the rate of degradation of the parent drug and the formation of its degradants. musechem.comsymeres.com This ensures the developed analytical method is specific and suitable for stability testing of the final drug product.

Quality Control (QC) Applications in Active Pharmaceutical Ingredient (API) and Pharmaceutical Formulation Manufacturing

In the routine quality control (QC) environment, certified reference standards are essential for the release testing of both API and finished drug products. nbinno.com They serve as the benchmark against which production batches are measured to confirm their identity, purity, and strength. lgcstandards.combioszeparacio.hucambrex.com

API Manufacturing: During the manufacturing of Fluvoxamine API, each batch must be tested to ensure it meets its predefined quality specifications before it can be used in a drug product. fda.gov A CRS is used in the assay to accurately determine the potency of the API batch and to quantify any specified impurities.

Pharmaceutical Formulation Manufacturing: Once the API is formulated into a finished dosage form, such as tablets, QC laboratories perform release testing on each batch. A CRS is used to perform assays that verify the drug content in the tablets, ensuring that each tablet contains the correct dose of Fluvoxamine. It is also used in dissolution testing to ensure the drug releases from the tablet at the appropriate rate. The reliability of these QC tests is directly dependent on the quality of the reference standard used. sigmaaldrich.com

Emerging Paradigms and Future Perspectives in N Boc Fluvoxamine D3 Research

Integration with Advanced Analytical Platforms

The precise characterization and quantification of N-Boc Fluvoxamine-d3 are paramount for its use in pharmaceutical development and as a reference standard. While conventional analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are foundational, their integration with more advanced platforms is revealing deeper insights into the compound's structure and purity. brightspec.comthalesnano.com

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and mass accuracy, which is essential for confirming the exact mass of this compound and verifying the incorporation of the three deuterium (B1214612) atoms. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are employed to fragment the molecule, providing structural confirmation and helping to distinguish the deuterated isotopologue from its non-deuterated counterpart and other potential impurities. The use of deuterated compounds as internal standards in mass spectrometry is a crucial application, enhancing the accuracy and reliability of quantitative analyses. thalesnano.com

In the realm of NMR spectroscopy, modern multi-dimensional techniques (e.g., COSY, HSQC, HMBC) provide a comprehensive map of the molecular structure. For this compound, ¹H NMR can confirm the absence of protons at the deuterated methoxy (B1213986) position, while ²H (Deuterium) NMR spectroscopy directly detects the deuterium signal, confirming the site of labeling. nih.gov These advanced methods are critical for ensuring the regiochemical purity of the deuterated compound.

A significant challenge in the analysis of deuterated compounds is distinguishing between isotopomers of the same mass. brightspec.com Molecular Rotational Resonance (MRR) spectroscopy is an emerging platform that addresses this challenge by providing unambiguous structural identification based on the molecule's principal moments of inertia, which are highly sensitive to isotopic substitution.

Table 1: Comparison of Advanced Analytical Platforms for this compound Analysis
Analytical PlatformPrimary Application for this compoundKey AdvantagesLimitations
LC-HRMS/MSAccurate mass determination, impurity profiling, quantification.High sensitivity and specificity; provides structural information through fragmentation.May not distinguish positional isotopomers without chromatographic separation.
Multi-dimensional NMR (¹H, ¹³C, ²H)Unambiguous structure elucidation, confirmation of deuteration site.Provides detailed connectivity and spatial information; ²H NMR directly confirms labeling. nih.govLower sensitivity compared to MS; requires larger sample quantities. brightspec.com
Molecular Rotational Resonance (MRR)Precise structural identification, differentiation of isotopomers.Unambiguous identification of molecular structure in the gas phase. brightspec.comEmerging technique; less widespread availability.

Exploration of Novel Deuterium Exchange Reactions

Transition metal-catalyzed HDX reactions have become a powerful tool for site-selective deuteration. nih.gov Catalysts based on iridium, ruthenium, and palladium have demonstrated high efficacy in facilitating the exchange of specific C-H bonds with deuterium from sources like deuterium oxide (D₂O), which is an inexpensive and environmentally benign deuterium source. mdpi.comnih.gov For a molecule like this compound, where deuteration is on a methoxy group, such catalytic systems could be explored to perform the deuteration on a precursor molecule with high selectivity. For example, a method using a palladium on carbon (Pd/C) catalyst with aluminum and D₂O has been shown to be effective for selective H-D exchange in various organic molecules. mdpi.com

Photocatalysis represents another frontier in deuteration chemistry. Visible-light-mediated reactions can activate specific C-H bonds under mild conditions, allowing for precise deuterium incorporation. researchgate.net The development of photocatalytic methods applicable to the specific functional groups present in Fluvoxamine (B1237835) precursors could offer new, highly efficient synthetic pathways. Furthermore, reversible hydrogen-deuterium exchange reactions using simple mediators like potassium ethyl xanthate (EtOCS₂K) with D₂O are being developed for non-activated olefins, showcasing the expansion of HDX chemistry to a wider range of substrates. acs.org

Table 2: Emerging Catalytic Systems for Hydrogen-Deuterium Exchange (HDX)
Catalytic SystemDeuterium SourceKey FeaturesPotential Application for this compound Synthesis
Palladium/Carbon-Aluminum (Pd/C-Al)D₂OEnvironmentally benign; in-situ generation of D₂ gas. mdpi.comDeuteration of the methoxy group precursor.
Iridium Complexes (e.g., [IrCl(COD)(IMes)])Methanol-d₄High site-selectivity for N-heterocycles and other substrates. researchgate.netSelective deuteration of aromatic or alkyl precursors.
Ruthenium CatalystsD₂OEffective for amines and amino acids at elevated temperatures. mdpi.comModification of the amine-containing portion of the molecule.
Visible-Light PhotocatalysisVarious D-sourcesMild reaction conditions; high functional group tolerance. researchgate.netLate-stage deuteration of complex intermediates.

Computational Chemistry and Molecular Modeling Approaches for Deuterium Isotope Effects

The primary rationale for deuteration in drug design is the kinetic isotope effect (KIE), where the substitution of hydrogen with the heavier deuterium isotope leads to a slower rate of C-D bond cleavage compared to a C-H bond. openochem.org This effect can significantly slow down metabolic pathways that involve the cleavage of that specific bond, thereby improving the drug's pharmacokinetic profile. Computational chemistry and molecular modeling are indispensable tools for predicting and rationalizing these deuterium isotope effects. nih.gov

Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed to model reaction transition states and calculate the vibrational frequencies of bonds. aip.org The difference in zero-point energy (ZPE) between a C-H and a C-D bond is the principal origin of the primary KIE. openochem.org By modeling the enzymatic active site where metabolism of Fluvoxamine occurs (e.g., cytochrome P450 enzymes), computational approaches can predict the magnitude of the KIE for the deuterated methoxy group in this compound. This allows researchers to screen potential deuteration sites in silico before undertaking complex chemical synthesis.

Density Functional Theory (DFT) is a widely used computational method to study the geometries and energies of molecules and transition states. iaea.org DFT calculations can be used to compute theoretical KIEs, which can then be compared with experimental data to elucidate reaction mechanisms. princeton.edu For this compound, these models can help confirm that the metabolic stability is indeed enhanced by blocking the O-demethylation pathway and can predict the impact of deuteration on other molecular properties. Advanced computational approaches, such as semiclassical instanton (SCI) theory and quantum instanton (QI) methods, can also account for quantum tunneling effects, which can be significant in hydrogen/deuterium transfer reactions, especially at lower temperatures. aip.org

Table 3: Computational Approaches for Analyzing Deuterium Isotope Effects
Computational MethodPrinciple of AnalysisApplication to this compound
Density Functional Theory (DFT)Calculates electronic structure to determine geometries and vibrational frequencies of ground and transition states. iaea.orgPredicting the magnitude of the KIE on metabolic pathways; rationalizing reaction mechanisms.
Quantum Mechanics/Molecular Mechanics (QM/MM)Treats the reactive center with high-level QM while the larger environment (e.g., enzyme) is treated with classical MM. nih.govModeling the interaction of the deuterated compound within an enzyme's active site to predict metabolic stability.
Semiclassical Instanton (SCI) / Quantum Instanton (QI)Advanced methods that incorporate quantum tunneling effects into rate calculations. aip.orgProviding a more accurate prediction of KIEs, especially where tunneling is a significant factor.
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the molecule over time.Assessing conformational changes and interactions with biological targets resulting from deuteration.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and purity of N-Boc Fluvoxamine-d3?

  • Methodological Answer : A combination of nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) is essential.

  • 1H and 13C NMR (in solvents like DMSO-d6 or CDCl3) confirm the Boc-protected structure and deuterium incorporation .
  • HPLC-UV (using a C18 column with phosphate buffer/methanol mobile phase) verifies purity (>98%), while EI-MS validates isotopic patterns and molecular weight .
  • Thin-layer chromatography (TLC) can monitor reaction progress during synthesis .

Q. How does deuterium labeling in this compound influence its pharmacokinetic studies?

  • Methodological Answer : Deuterium reduces metabolic interference by slowing hydrogen/deuterium exchange in cytochrome P450-mediated reactions. This enhances accuracy in mass spectrometry quantification by distinguishing the deuterated compound from endogenous metabolites. Use LC-MS/MS with selective ion monitoring (SIM) to track deuterium retention in biological matrices .

Q. What protocols ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at -20°C under inert gas (e.g., nitrogen). Avoid prolonged exposure to moisture or acidic/basic conditions to prevent Boc-group cleavage. Pre-experiment purity checks via HPLC are recommended to detect degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium incorporation efficiency during this compound synthesis?

  • Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., solvent polarity, temperature).

  • Optimize deuterium exchange using multiple cycles of D2O treatment under controlled pH and temperature .
  • Validate isotopic purity via high-resolution MS and cross-reference with 2H NMR to quantify deuterium distribution .
  • Compare batch data using statistical tools (e.g., ANOVA) to identify outlier conditions .

Q. What adjustments are critical when scaling up palladium-catalyzed cross-coupling steps in this compound synthesis?

  • Methodological Answer : Scaling up Pd-catalyzed reactions (e.g., C–H arylation) requires:

  • Catalyst optimization : Test Pd(OAc)2 loadings (10–20 mol%) and ligands (e.g., NiXantPhos) to balance cost and yield .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility, but ensure residual solvent removal via vacuum distillation to avoid interference in downstream assays .
  • Reaction monitoring : Employ in situ FTIR or GC-MS to track intermediate formation and prevent over-reaction .

Q. How does this compound improve specificity in metabolic pathway studies compared to non-deuterated analogs?

  • Methodological Answer : The deuterated compound minimizes isotopic scrambling, allowing precise tracking of metabolic byproducts.

  • Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to differentiate deuterated fragments from background noise .
  • Pair with stable isotope-labeled internal standards (SIL-IS) to normalize quantification in complex matrices like plasma .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the chromatographic retention behavior of this compound?

  • Methodological Answer : Discrepancies may stem from column chemistry or mobile-phase composition.

  • Standardize protocols using HPLC with a C18 column and consistent buffer/methanol ratios (e.g., 6:1 v/v) .
  • Validate results across labs via inter-laboratory studies and report detailed chromatographic conditions (e.g., pH, flow rate) .

Q. What strategies validate synthetic yields when literature reports vary for this compound?

  • Methodological Answer : Yield inconsistencies often arise from purification methods or starting material quality.

  • Use gravimetric analysis post-column chromatography to measure isolated yields.
  • Characterize intermediates (e.g., via 1H NMR ) to identify side reactions (e.g., Boc deprotection) that reduce final yield .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., temperature, stirring speed) rigorously and share raw spectral data (NMR, MS) in supplementary materials .
  • Analytical Validation : Employ orthogonal techniques (e.g., NMR + LC-MS) to confirm structural and isotopic integrity .
  • Data Reporting : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing spectra in public repositories (e.g., NIST Chemistry WebBook) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.